1-(DIFLUOROMETHYL)-N-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-(DIFLUOROMETHYL)-N-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research.
Preparation Methods
The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using optimized conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-N-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives: These compounds share similar structural features and may exhibit comparable chemical properties and biological activities.
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate: This compound also contains a difluoromethyl group and a pyrazole ring, making it a useful comparison for understanding the unique properties of this compound.
Properties
IUPAC Name |
2-(difluoromethyl)-N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O3/c1-2-22-12(14(25)21-5-7-26-8-6-21)10(9-19-22)20-13(24)11-3-4-18-23(11)15(16)17/h3-4,9,15H,2,5-8H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKMDJIYBJYEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC=NN2C(F)F)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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